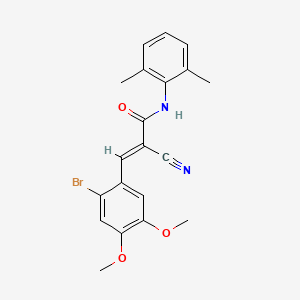

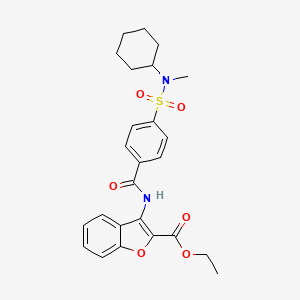

![molecular formula C13H10N2O2S B2958549 3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 867330-00-5](/img/structure/B2958549.png)

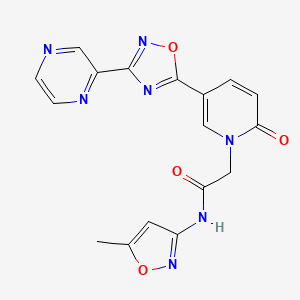

3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one, commonly known as 3-PSBP, is a novel heterocyclic compound that has recently been studied for its potential pharmaceutical applications. It is a sulfur-containing heterocyclic compound that was first synthesized in 2010 and has since been studied for its unique biological properties. 3-PSBP has been investigated for its ability to inhibit a number of enzymes, including cytochrome P450, and has also been studied for its potential use in the treatment of various diseases.

Applications De Recherche Scientifique

Crystallographic Studies

Crystallography provides insights into molecular structures, essential for understanding the properties and potential applications of compounds. For instance, studies on benzylation and nitrosation of pyrimidin-ones highlight the significance of crystallographic analysis in determining polymorphic forms and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for the material's chemical and physical properties (Glidewell, Low, Marchal, & Quesada, 2003).

Synthesis and Biological Evaluation

Research has extensively focused on synthesizing novel compounds with promising biological activities. The design and synthesis of novel thiopyrimidine-glucuronide compounds and their oxidation products to afford compounds with potential biological activities is a significant contribution to medicinal chemistry (Wanare, 2022). Similarly, the synthesis of new Thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-b]pyrimidine derivatives incorporating a 5-Bromobenzofuran-2-yl moiety has been explored, elucidated through elemental analysis, spectral data, and chemical transportation, underscoring the potential for creating compounds with unique chemical properties and activities (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Material Science Applications

In material science, the synthesis of sulfanylidene-tetrahydropyrimidine derivatives has been reported, demonstrating the role of cyclocondensation reactions in creating compounds with potential applications in material science due to their hydrogen bonding capabilities and the formation of ribbons containing alternating rings. These compounds exhibit structural features that could be leveraged in developing materials with specific optical or chemical properties (Sarojini, Yathirajan, Hosten, Betz, & Glidewell, 2015).

Antimicrobial and Antifolate Inhibitors

Several studies have synthesized compounds to evaluate their antimicrobial and antifolate inhibitory activities. For example, the synthesis of novel pyrazolopyrimidines with phenylsulfonyl moiety and their evaluation for antimicrobial activities highlights the potential of such compounds in developing new therapeutics (Alsaedi, Farghaly, & Shaaban, 2019). Another notable study involves the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, indicating the significance of these compounds in designing antitumor and antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Propriétés

IUPAC Name |

3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-2-7-15-12(16)11-10(14-13(15)18)8-5-3-4-6-9(8)17-11/h2-6H,1,7H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDYJJWQHOUGGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C3=CC=CC=C3O2)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-2-mercapto[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

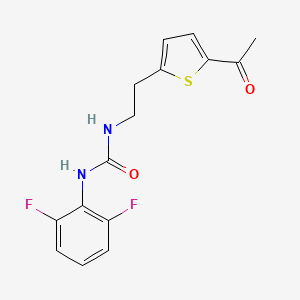

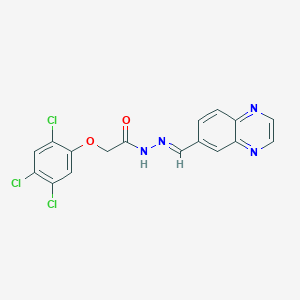

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2958467.png)

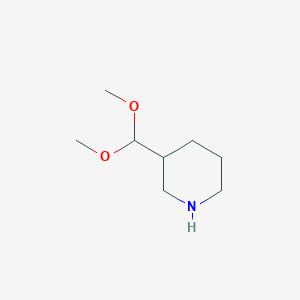

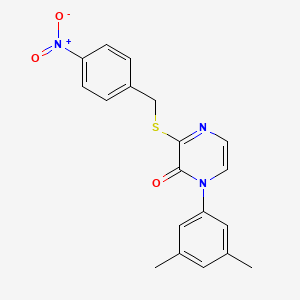

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2958473.png)

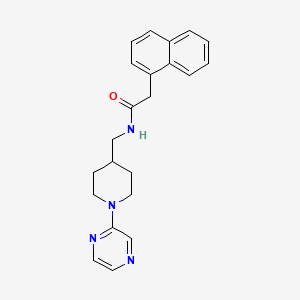

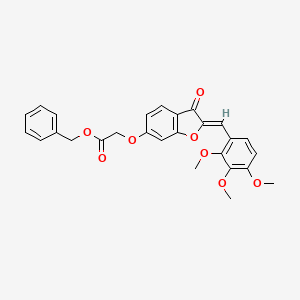

![Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate](/img/structure/B2958481.png)

![2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2958484.png)

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2958489.png)